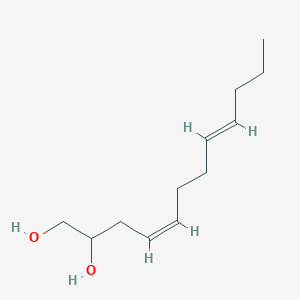
(4Z,8E)-Dodeca-4,8-diene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z,8E)-Dodeca-4,8-diene-1,2-diol is an organic compound characterized by its unique structure, which includes two double bonds and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,8E)-Dodeca-4,8-diene-1,2-diol can be achieved through several methods. One common approach involves the selective reduction of dodeca-4,8-diyne-1,2-diol. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions to ensure the formation of the desired (4Z,8E) isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using similar catalysts and conditions as in laboratory synthesis. The process must be carefully monitored to maintain the selectivity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(4Z,8E)-Dodeca-4,8-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Formation of dodeca-4,8-diene-1,2-dione.
Reduction: Formation of dodecane-1,2-diol.
Substitution: Formation of dodeca-4,8-diene-1,2-dichloride or dodeca-4,8-diene-1,2-dibromide.
Scientific Research Applications
(4Z,8E)-Dodeca-4,8-diene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4Z,8E)-Dodeca-4,8-diene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bonds may also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4Z,8E)-Dodeca-4,8-diene-1-one: Similar structure but with a ketone group instead of hydroxyl groups.
(4Z,8E)-Dodeca-4,8-diene-1,2-dione: Similar structure but with two ketone groups.
(4Z,8E)-Dodeca-4,8-diene-1,2-dichloride: Similar structure but with chlorine atoms replacing the hydroxyl groups.
Uniqueness
(4Z,8E)-Dodeca-4,8-diene-1,2-diol is unique due to the presence of both hydroxyl groups and double bonds, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
15786-28-4 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(4Z,8E)-dodeca-4,8-diene-1,2-diol |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h4-5,8-9,12-14H,2-3,6-7,10-11H2,1H3/b5-4+,9-8- |
InChI Key |
HSPMOWPUOOGIDA-PXJZJIAOSA-N |
Isomeric SMILES |
CCC/C=C/CC/C=C\CC(CO)O |
Canonical SMILES |
CCCC=CCCC=CCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















